BenchChemオンラインストアへようこそ!

IBMX

Immunology Inflammation Histamine Release

Procure IBMX (CAS 28822-58-4) as the definitive pan-phosphodiesterase inhibitor for your critical assays. Its broad-spectrum blockade of PDE1-5, 7, and 11 uniquely elevates both cAMP and cGMP, making it the gold standard for oocyte IVM (2- to 3-fold improvement in blastocyst rates) and 3T3-L1 adipocyte differentiation. It is 4–5× more potent than theophylline in blunting histamine release. Do not substitute; only IBMX delivers reproducible, literature-validated results.

Molecular Formula C10H14N4O2
Molecular Weight 222.24 g/mol
CAS No. 28822-58-4
Cat. No. B1674149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIBMX
CAS28822-58-4
Synonyms1 Methyl 3 isobutylxanthine
1-Methyl-3-isobutylxanthine
3 Isobutyl 1 methylxanthine
3-Isobutyl-1-methylxanthine
IBMX
Isobutyltheophylline
Molecular FormulaC10H14N4O2
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCC(C)CN1C2=C(C(=O)N(C1=O)C)NC=N2
InChIInChI=1S/C10H14N4O2/c1-6(2)4-14-8-7(11-5-12-8)9(15)13(3)10(14)16/h5-6H,4H2,1-3H3,(H,11,12)
InChIKeyAPIXJSLKIYYUKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





IBMX (28822-58-4) Procurement Guide: Non-Selective PDE Inhibitor for cAMP/cGMP Research


3-Isobutyl-1-methylxanthine (IBMX) is a cell-permeable, pan-specific phosphodiesterase (PDE) inhibitor that prevents the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby activating cyclic nucleotide-regulated protein kinases [1]. It exhibits inhibitory activity across a broad range of PDE isozymes, with IC50 values spanning from 2 µM to 50 µM depending on the specific PDE family, but does not inhibit PDE8 or PDE9 [2]. IBMX also functions as a weak antagonist at adenosine receptors (Ki ~5-34 µM), distinguishing it from more selective PDE tools [3].

IBMX (28822-58-4) Cannot Be Replaced by Other Xanthines or PDE Inhibitors Without Compromising Experimental Outcomes


Generic substitution among PDE inhibitors is highly inadvisable due to fundamental differences in isozyme selectivity, target engagement profiles, and ancillary pharmacology. Unlike selective PDE inhibitors (e.g., rolipram for PDE4 or cilostazol for PDE3), IBMX's broad-spectrum, non-selective inhibition across PDE1-5, 7, and 11 leads to a unique, global elevation of both cAMP and cGMP [1]. This pan-PDE inhibition profile is mechanistically distinct from other non-selective xanthines like theophylline, which exhibits different potency ratios across PDE families and a higher relative affinity for adenosine receptors [2]. Consequently, substituting IBMX with a more selective inhibitor or a different non-selective xanthine will profoundly alter the amplitude, kinetics, and downstream signaling of cyclic nucleotide pathways, directly impacting the validity and reproducibility of key assays, such as oocyte maturation and adipocyte differentiation [3]. The quantitative evidence below demonstrates these critical performance differentials.

IBMX (28822-58-4): Head-to-Head Performance Data for Informed Procurement


IBMX vs. Theophylline: Superior Potency in Inhibiting Basophil Histamine Release

In a direct functional assay measuring inhibition of histamine release from human basophils, IBMX (IC50 = 0.05 mM) was 4-fold more potent than theophylline (IC50 = 0.2 mM) [1]. This difference was also observed in human lung mast cells (HLMC), where IBMX (IC50 = 0.25 mM) remained approximately 5-fold more potent than theophylline (IC50 = 1.2 mM) [1].

Immunology Inflammation Histamine Release

IBMX vs. Rolipram: Distinct Monocyte Cytokine Suppression Profile Defines Utility

In a study evaluating the ability of PDE inhibitors to suppress TNF-alpha release from human monocytes, the selective PDE4 inhibitor rolipram was highly effective. In contrast, the non-selective inhibitor IBMX was 'significantly less potent' [1]. While rolipram achieved potent inhibition, the limited efficacy of IBMX highlights its distinct pharmacological profile and indicates that it does not sufficiently elevate cAMP in this specific cellular context to drive a similar anti-inflammatory response [1].

Immunology Cytokine Signaling Monocyte Biology

IBMX in Oocyte Maturation: Quantified Improvement in Blastocyst Yield Over No-Treatment Baseline

Pre-maturational culture (pre-IVM) with IBMX is a key performance differentiator in assisted reproductive technology protocols. In bovine oocytes, treatment with IBMX significantly improved developmental competence. Blastocyst rates increased from a baseline of 12.7% to 26.1% (a 2.1-fold improvement) when a pre-IVM step with IBMX was included [1]. In a separate study, a 10-hour pre-IVM with IBMX increased the blastocyst rate to 41%, compared to only 13% without IBMX treatment [2].

Reproductive Biology Embryology Assisted Reproduction

IBMX PDE Isozyme Selectivity Profile: A Quantitative Contrast with Selective Inhibitors

The defining characteristic of IBMX is its non-selective, pan-PDE inhibition profile. Quantitative data show it inhibits PDE1-5, 7, and 11 with IC50 values ranging from 7 µM to 50 µM [1]. This is in stark contrast to selective inhibitors: for example, rolipram, a PDE4 inhibitor, exhibits IC50 values of 3 nM, 130 nM, and 240 nM for PDE4A, PDE4B, and PDE4D, respectively . The potency of IBMX on PDE4 is ~10,000-fold weaker than rolipram's primary activity.

Enzymology Cell Signaling Pharmacology

IBMX in Adipogenesis: Standardized Efficacy in 3T3-L1 Differentiation Protocols

IBMX is an essential and empirically validated component of the classical 'MDI' (methylisobutylxanthine, dexamethasone, insulin) cocktail for differentiating 3T3-L1 preadipocytes. A systematic comparison of differentiation methods for frozen-thawed 3T3-L1 cells demonstrated that a cocktail containing 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin was the most effective induction protocol [1]. Alternative protocols lacking IBMX or using substitutes like troglitazone show altered differentiation kinetics and sensitivity, underscoring IBMX's unique contribution to this standard model [2].

Metabolism Obesity Research Cell Differentiation

Optimized Application Scenarios for IBMX (28822-58-4) Based on Comparative Performance Data


Maximizing Embryo Yield in Bovine and Porcine In Vitro Fertilization (IVF) Programs

IBMX is the gold-standard agent for synchronizing meiotic progression in oocytes during pre-maturational culture (pre-IVM). As quantified in Section 3, the inclusion of IBMX in pre-IVM media improves blastocyst rates by 2- to 3-fold over baseline, directly increasing the efficiency and cost-effectiveness of IVF protocols for livestock production and transgenic research [1]. Its use is indicated when the primary goal is maximizing viable embryo output from a limited pool of oocytes.

Standardized Adipogenesis for Reproducible Metabolic Disease Modeling

For researchers studying obesity, diabetes, and insulin signaling, IBMX is a non-negotiable component of the validated 'MDI' differentiation cocktail for 3T3-L1 cells. The evidence in Section 3 confirms that IBMX-based cocktails are empirically superior for achieving robust and reliable differentiation of preadipocytes into mature adipocytes [2]. Procurement should be specifically for protocols adhering to the Reed & Lane (1980) method, as deviation from this established formula introduces variability and reduces comparability with the vast body of published literature.

Broad-Spectrum PDE Inhibition for Characterizing Global cAMP/cGMP Signaling Networks

When the research objective is to understand the integrated, global response to simultaneous elevation of both cAMP and cGMP, IBMX is the inhibitor of choice. Its unique, well-characterized pan-PDE inhibition profile (IC50 values for PDE1-5, 7, 11) distinguishes it from selective tools like rolipram (PDE4) or cilostazol (PDE3) [3]. This makes IBMX essential for initial pathway discovery or for experiments where compensatory activity from non-targeted PDE isozymes must be blocked to achieve a robust cellular response.

Functional Assays Requiring Potent Histamine Release Inhibition in Human Cells

As demonstrated by direct comparative data, IBMX is significantly more potent than theophylline at inhibiting histamine release from primary human basophils and mast cells [4]. Therefore, IBMX should be selected for in vitro models of allergic inflammation or mast cell biology where a robust, non-selective PDE inhibitor is required to blunt the acute phase of degranulation. Theophylline would be an inferior choice due to its 4- to 5-fold lower potency in these critical functional assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for IBMX

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.